7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Description
Properties
IUPAC Name |
7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-3-2-4-12-13(9-16-14(10)12)11-5-7-15-8-6-11/h2-5,9,15-16H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHVZVRAGSJGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions. The specific conditions and reagents used can vary, but the general process involves heating the reactants in the presence of an acid catalyst to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), sulfonyl chlorides (RSO2Cl)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced indole derivatives
Substitution: Halogenated or sulfonated indole derivatives
Scientific Research Applications
7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a wide range of applications due to their distinct chemical and biological properties.
Chemical Information
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common approach is the Fischer indole synthesis, which involves reacting phenylhydrazines with ketones or aldehydes under acidic conditions. The specific conditions and reagents can vary, but the general process involves heating the reactants in the presence of an acid catalyst to form the indole ring.
Industrial Production
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry: Used as a building block for synthesizing more complex molecules.
- Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine: Investigated for its potential therapeutic effects in treating various diseases.
- Industry: Utilized in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites to alter cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Receptor Affinity
The position and type of substituents on the indole ring and tetrahydropyridine group significantly influence receptor selectivity and potency. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Pharmacological Profiles
Impact of Substituent Position and Type
Methyl vs. Methoxy at Position 5/7 :
- The 5-methoxy derivative (RU 24969) shows strong 5-HT1A/1B agonism , whereas 7-methyl substitution (target compound) may shift selectivity toward 5-HT1A/SERT due to steric and electronic effects .
- Methoxy groups generally enhance receptor binding via hydrogen bonding, while methyl groups contribute to lipophilicity and metabolic stability.
Halogenation (Cl, F) :
Tetrahydropyridine Modifications :
Functional Outcomes: Agonism vs. Antagonism
5-HT6 Receptor :
5-HT1A/1B Receptors :
- 5-Methoxy analogs (RU 24969) are agonists, whereas 7-methyl substitution (target compound) may retain partial agonism or modulate SERT reuptake .
Biological Activity
7-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a complex organic compound belonging to the indole family. Its unique structure, which combines a tetrahydropyridine ring with an indole core, makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
- IUPAC Name : this compound
- Molecular Formula : C14H16N2
- Molecular Weight : 212.29 g/mol
- CAS Number : 180161-02-8
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form the indole structure. Industrial production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions and purification steps such as recrystallization or chromatography .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may modulate the activity of enzymes or receptors, leading to alterations in cellular signaling pathways. Notably, it has been studied for its potential neuroprotective effects and as a selective agonist for dopamine receptors .
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that D3 dopamine receptor agonists can protect against neurodegeneration induced by neurotoxic agents like MPTP in animal models. The compound's ability to promote β-arrestin translocation and G protein activation further suggests its potential in treating neuropsychiatric disorders .
Antioxidant Activity
The compound has demonstrated significant antioxidant properties. In vitro studies reveal that it can scavenge free radicals and reduce oxidative stress in neuronal cells. This activity is vital for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various neurodegenerative diseases .
MAO-B Inhibition
Additionally, this compound has been evaluated for its monoamine oxidase B (MAO-B) inhibitory effects. MAO-B is an enzyme involved in the catabolism of neurotransmitters such as dopamine. Inhibition of this enzyme can lead to increased levels of dopamine in the brain, which may be beneficial in treating conditions like Parkinson's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Dopamine Receptor Activity | Antioxidant Activity | MAO-B Inhibition |
|---|---|---|---|
| This compound | Selective D3R agonist | High | Moderate |
| ML417 (D3R Agonist) | Potent D3R agonist | Moderate | Low |
| Rasagiline (MAO-B Inhibitor) | Inactive | Low | High |
This table illustrates the distinct biological profiles of these compounds. While this compound shows a balanced combination of activities, other compounds may excel in specific areas such as MAO-B inhibition or receptor selectivity.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Neuroprotection Against MPTP-Induced Neurotoxicity :
- Antioxidant Efficacy in SH-SY5Y Cells :
- MAO-B Inhibition Studies :
Q & A
Basic: What synthetic methodologies are effective for preparing 7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole?
Answer:
The synthesis of this compound typically involves coupling indole derivatives with tetrahydropyridine moieties. A validated approach includes:
- Nucleophilic addition of indole to pyridinium salts under controlled conditions (e.g., using tosyl chloride in pyridine at 0°C, followed by neutralization and crystallization .
- Multi-step functionalization : For example, introducing methyl groups at the 7-position via Friedel-Crafts alkylation or directed ortho-metalation strategies, followed by Suzuki-Miyaura coupling for tetrahydropyridine attachment .
- Crystallization optimization : Acetonitrile is a preferred solvent for recrystallization to achieve high-purity crystals, as demonstrated in analogous indole-dihydropyridine systems .
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
Key analytical methods include:
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of the 3D structure, including bond lengths (e.g., C–C ≈ 1.39–1.48 Å) and dihedral angles between indole and tetrahydropyridine planes .
- NMR spectroscopy :
- Mass spectrometry : ESI-MS can detect molecular ions (e.g., [M+H]+) and fragmentation patterns (e.g., loss of tosyl groups at m/z 195) .
Advanced: What strategies resolve contradictions in pharmacological data for this compound?
Answer:
Discrepancies in activity profiles (e.g., GPCR affinity vs. off-target effects) require:
- Selective functionalization : Modify substituents on the indole (e.g., 5-position) or tetrahydropyridine (e.g., N-alkylation) to isolate target interactions. For example, 5-ethoxy substitution enhances dopamine D2 receptor selectivity .
- Computational docking : Use molecular dynamics simulations to predict binding modes to aminergic receptors (e.g., serotonin 5-HT2A vs. dopamine D2), validated by mutagenesis studies .
- Multi-target assays : Employ parallel screening against GPCR panels to distinguish primary targets from secondary effects .
Advanced: How does the conformational flexibility of the tetrahydropyridine ring impact biological activity?
Answer:
The 1,2,3,6-tetrahydropyridine moiety adopts boat or chair conformations depending on substituents, influencing receptor binding:
- X-ray data : Planar indole systems conjugated with partially saturated tetrahydropyridine (dihedral angle ~13°) enhance π-π stacking with receptor aromatic residues .
- Dynamic effects : The ring's puckering (e.g., C4′-H out-of-plane bending) modulates steric interactions. For instance, N-benzyl substitution stabilizes a bioactive conformation via CH-π interactions .
- Thermal studies : Differential scanning calorimetry (DSC) reveals phase transitions linked to conformational changes, correlating with in vivo pharmacokinetics .
Advanced: What are the challenges in optimizing metabolic stability for this scaffold?
Answer:
Common issues include rapid hepatic clearance due to:
- Oxidative metabolism : The tetrahydropyridine ring is prone to CYP450-mediated oxidation. Mitigation strategies:
- Introduce electron-withdrawing groups (e.g., fluorine at the 6-position) to deactivate reactive sites .
- Replace labile hydrogens with deuterium (deuterated analogs show improved t1/2 in preclinical models) .
- Glucuronidation : The indole NH is susceptible to phase II metabolism. N-Methylation or bulky substituents (e.g., 7-methyl) reduce this liability .
Advanced: How can researchers design SAR studies for GPCR polypharmacology?
Answer:
Structure-activity relationship (SAR) workflows include:
- Library diversification : Synthesize analogs with substitutions at key positions (e.g., 5-, 6-, and 7-positions of indole; N-alkyl on tetrahydropyridine) .
- Pharmacophore mapping : Overlay active conformations using X-ray or computational models to identify critical hydrogen-bond acceptors (e.g., indole NH) and hydrophobic pockets .
- Data triangulation : Cross-reference binding assays (e.g., Ki for D2 receptors), functional assays (e.g., cAMP modulation), and ADMET profiles to prioritize leads .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Acetonitrile : Yields high-purity crystals (e.g., 0.9 g from 3.1 g crude product) with defined melting points (147–151°C) .
- Ethanol : Effective for intermediates (e.g., malondialdehyde adducts), but may require slow cooling to avoid oiling out .
- Chloroform : Useful for extracting neutralized reaction mixtures, but avoid for polar derivatives due to poor solubility .
Advanced: What crystallographic parameters are critical for validating novel analogs?
Answer:
- Bond lengths and angles : Confirm standard deviations (e.g., mean C–C bond length ~1.39 Å, σ = 0.003 Å) .
- Hydrogen bonding : Indole NH often forms short contacts (e.g., N–H···O=S in tosyl derivatives, ~2.1 Å) .
- Thermal displacement parameters (Ueq) : Anisotropic refinement for non-H atoms (R factor <0.05) ensures model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
